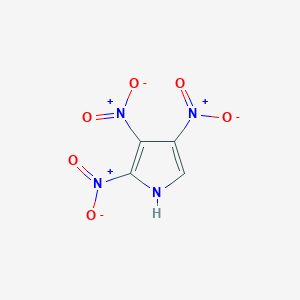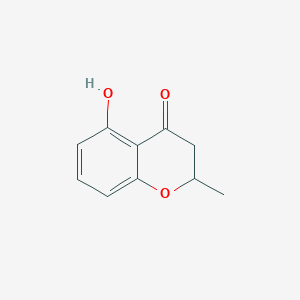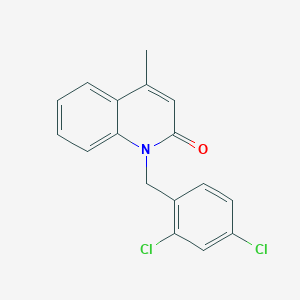
1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone, also known as DCB-MQ, is a quinolone derivative that has been extensively studied for its potential use as an antimicrobial agent. This compound has shown promising results in inhibiting the growth of various bacterial strains, making it a potential candidate for the development of novel antibiotics.
Mechanism Of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone is not fully understood. However, studies have suggested that this compound may inhibit bacterial growth by targeting DNA gyrase, an enzyme that is essential for DNA replication in bacteria. 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone may also disrupt the bacterial cell membrane, leading to cell death.
Biochemical And Physiological Effects
1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone has been shown to have low toxicity in vitro and in vivo. Studies have also suggested that this compound has anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a broad spectrum of antimicrobial activity, making it a useful tool for studying bacterial and fungal infections. However, 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone has some limitations. It is not effective against all bacterial strains, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone. One area of interest is the development of novel antibiotics based on the structure of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone. Researchers could also investigate the potential of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone as a treatment for inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone involves the reaction of 2,4-dichlorobenzyl chloride with 4-methylquinolin-2(1H)-one in the presence of a base. This reaction results in the formation of 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone as a yellow solid. The purity of the compound can be improved through recrystallization or column chromatography.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone has been extensively studied for its potential use as an antimicrobial agent. Studies have shown that this compound is effective against a wide range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone has also been shown to have antifungal activity against Candida albicans.
properties
CAS RN |
61298-14-4 |
|---|---|
Product Name |
1-(2,4-dichlorobenzyl)-4-methyl-2(1H)-quinolinone |
Molecular Formula |
C17H13Cl2NO |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-methylquinolin-2-one |
InChI |
InChI=1S/C17H13Cl2NO/c1-11-8-17(21)20(16-5-3-2-4-14(11)16)10-12-6-7-13(18)9-15(12)19/h2-9H,10H2,1H3 |
InChI Key |
YIHDWCRPPIBTLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



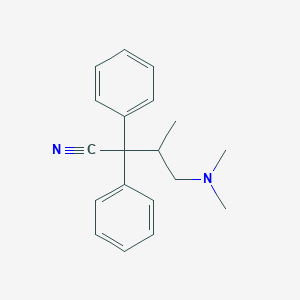
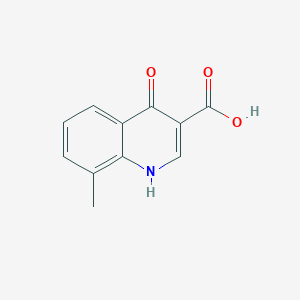
![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)
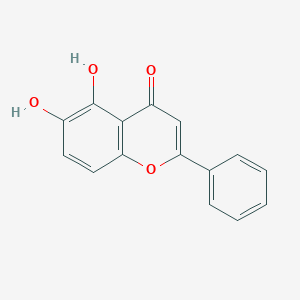
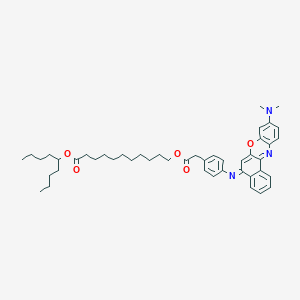
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)
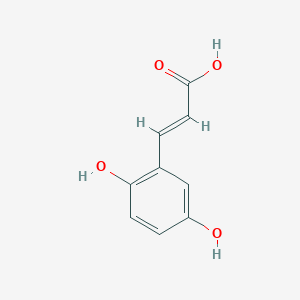
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
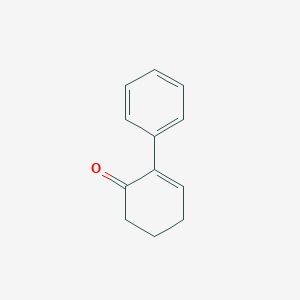
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)
